molecular formula C20H26N2O3S B6916404 N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide

N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide

Cat. No.: B6916404
M. Wt: 374.5 g/mol
InChI Key: PDMMNSONTDQZAL-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a butan-2-yl chain, a cyclopentyl ring, and a pyrrole-2-carboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-2-16(15-26(24,25)18-11-4-3-5-12-18)21-20(23)19-13-8-14-22(19)17-9-6-7-10-17/h3-5,8,11-14,16-17H,2,6-7,9-10,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMMNSONTDQZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)C1=CC=CC=C1)NC(=O)C2=CC=CN2C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl intermediate: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

    Alkylation: The benzenesulfonamide intermediate is then alkylated with 1-bromo-2-butane to introduce the butan-2-yl group.

    Cyclization: The resulting compound undergoes cyclization with cyclopentanone to form the cyclopentyl ring.

    Pyrrole formation: Finally, the compound is reacted with pyrrole-2-carboxylic acid under appropriate conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially including sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

N-[1-(benzenesulfonyl)butan-2-yl]-1-cyclopentylpyrrole-2-carboxamide can be compared with other similar compounds, such as:

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and may exhibit similar biological activities.

    Pyrrole-2-carboxamide derivatives: Compounds with this moiety may have comparable chemical reactivity and biological properties.

    Cyclopentyl-containing compounds: The presence of the cyclopentyl ring can influence the compound’s stability and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

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